molecular formula C7H8N6 B13316898 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13316898
M. Wt: 176.18 g/mol
InChI Key: QHTFPXQESSFKDF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrimidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of pyrimidine derivatives with triazole precursors. One common method includes the use of a pyrimidine-2-carbaldehyde and 3-amino-1,2,4-triazole under reflux conditions in the presence of a suitable solvent like ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or triazole rings are replaced by other nucleophiles. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole or pyrimidine compounds.

Scientific Research Applications

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities, but their properties can vary based on the substituents attached to the ring.

    Triazole derivatives: Compounds containing the triazole ring also show diverse biological activities. The combination of pyrimidine and triazole rings in this compound provides a unique set of properties that can enhance its effectiveness in various applications.

Similar compounds include pyrimidine-2-carbaldehyde, 3-amino-1,2,4-triazole, and other heterocyclic compounds with combined pyrimidine and triazole structures.

Properties

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

1-(pyrimidin-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N6/c8-7-11-5-13(12-7)4-6-9-2-1-3-10-6/h1-3,5H,4H2,(H2,8,12)

InChI Key

QHTFPXQESSFKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CN2C=NC(=N2)N

Origin of Product

United States

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